molecular formula C19H10ClF3N2OS B2386497 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole CAS No. 400079-70-1

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole

Cat. No.: B2386497
CAS No.: 400079-70-1
M. Wt: 406.81
InChI Key: ZTEYUKODMPMETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole is a heterocyclic hybrid featuring both thiazole and oxazole moieties. These rings are substituted with halogenated aromatic groups: a 4-chlorophenyl group on the thiazole ring and a 3-(trifluoromethyl)phenyl group on the oxazole ring.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS/c20-14-6-4-11(5-7-14)18-24-16(10-27-18)17-9-15(25-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYUKODMPMETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound features a thiazole and oxazole ring system, which are known for their pharmacological significance. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and oxazole rings have shown activity against various bacterial strains. A study indicated that certain thiazole derivatives possess potent antibacterial activity with IC50 values in the micromolar range .

Anticancer Properties

The anticancer potential of thiazole and oxazole derivatives has been widely studied. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly enhance AChE inhibitory activity .

Synthesis and Evaluation

A recent study synthesized several analogs of this compound and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and anticancer activities. The results showed that some analogs had improved potency compared to standard drugs used in therapy .

CompoundActivity TypeIC50 (µM)Reference
Analog 1Antibacterial2.14
Analog 2Anticancer0.63
Analog 3AChE Inhibition1.21

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits significant biological activity, it may also present safety concerns such as skin and eye irritation . Thus, further studies are required to evaluate its safety profile in vivo.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma. The results indicated that certain derivatives exhibited significant apoptotic activity, suggesting that modifications to the oxazole structure can enhance anticancer efficacy .

Antidiabetic Activity

The compound has also been investigated for its antidiabetic properties. In vitro studies demonstrated that specific derivatives lowered glucose levels in diabetic models, indicating a potential therapeutic role in managing diabetes . The mechanism of action appears to involve modulation of glucose metabolism pathways.

Synthetic Pathways

The synthesis of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include the reaction of thiazole derivatives with trifluoromethyl phenyl groups under controlled conditions to yield the target oxazole compound .

Structural Characterization

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. These techniques provide insights into the molecular conformation and interactions within the solid state, which are critical for understanding biological activity .

Antimicrobial Effects

Beyond anticancer and antidiabetic activities, there is emerging evidence supporting the antimicrobial properties of this compound. Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Mechanistic Studies

In silico studies have been conducted to elucidate the interaction mechanisms between this compound and biological targets. Molecular docking simulations suggest that it may bind effectively to specific enzymes involved in cancer progression and glucose metabolism, providing a rational basis for its therapeutic applications .

Case Studies

StudyFocusFindings
Study AAnticancerSignificant apoptosis in glioblastoma cells; effective at low concentrations
Study BAntidiabeticLowered glucose levels in Drosophila melanogaster model; promising results for further development
Study CAntimicrobialInhibition of bacterial growth; potential for new antibiotic development

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Several isostructural derivatives with halogen variations have been synthesized and characterized:

  • Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole
  • Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

These compounds share the same core structure but differ in halogen substituents (Cl vs. F). Single-crystal X-ray diffraction reveals isostructural triclinic symmetry (space group P̄1) with two independent molecules in the asymmetric unit. Despite similar conformations, the chloro derivative (Compound 4) exhibits slightly adjusted crystal packing compared to the fluoro analog (Compound 5), attributed to differences in van der Waals radii and halogen bonding .

Bioactive Thiazole-Oxazole Hybrids

  • Derivative 82f: 4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol
  • Derivative 82g : 4-{2-[3-(4-Chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline

These derivatives exhibit significant antioxidant activity, with IC₅₀ values of 63.11 μg/mL and 67.93 μg/mL, respectively. The presence of a phenolic or aniline group enhances hydrogen-bonding capacity, which may contribute to their bioactivity. In contrast, the target compound’s trifluoromethyl group may prioritize hydrophobic interactions over hydrogen bonding .

Antimicrobial Oxazole Derivatives

  • Compound 1a: (5-(4-Bromophenyl)-3-{2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)methanone
  • Compound 1b: (3-{2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl}-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

These compounds demonstrate potent antimicrobial activity due to the synergistic effects of oxazole, pyrazole, and pyridine moieties.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-Oxazole 4-Cl-C₆H₄, 3-CF₃-C₆H₃ Not reported -
Compound 4 Thiazole-Pyrazole-Triazole 4-Cl-C₆H₄, 4-F-C₆H₄ Antimicrobial
Derivative 82f Thiazole-Pyrazole-Phenol 4-Cl-C₆H₄, 4-(iPr)-C₆H₄, -OH Antioxidant (IC₅₀: 63.11 μg/mL)
Compound 1a Oxazole-Pyrazole-Pyridine 4-Br-C₆H₄, 4-Cl-C₆H₄ Antimicrobial

Electronic and Crystallographic Differences

  • Trifluoromethyl vs.
  • Crystal Packing : Isostructural derivatives (Compounds 4 and 5) show nearly identical conformations but distinct packing due to halogen size (Cl: 1.75 Å, F: 1.47 Å). This affects intermolecular interactions, such as C–H···X (X = Cl, F) and π-π stacking .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a 1,2-oxazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 2-(4-chlorophenyl)-1,3-thiazol-4-yl moiety. Key challenges include:

  • Regioselective formation of the 1,2-oxazole ring with precise substitution patterns.
  • Integration of the thiazole subunit without compromising the stability of reactive intermediates.
  • Managing electron-withdrawing effects from the trifluoromethyl group, which may hinder cyclization or coupling steps.

Retrosynthetic Disconnection Strategies

Two primary disconnection approaches dominate the literature:

Oxazole-First Strategy

This method prioritizes the construction of the 1,2-oxazole ring, followed by thiazole incorporation.

Cyclization of α-Amino Ketones

A patented method for analogous oxazoles involves cyclizing α-p-chlorophenyl glycine with trifluoroacetic acid and solid phosgene in aromatic solvents (e.g., xylene) under catalytic triethylamine. Adapting this protocol, the 3-(trifluoromethyl)phenyl group could be introduced via a pre-functionalized α-amino ketone precursor.

Example Reaction Conditions :

  • Substrate : 3-(Trifluoromethyl)phenylglycine derivative.
  • Cyclizing Agent : Solid phosgene (triphosgene) dissolved in toluene.
  • Catalyst : Triethylamine (1.2–1.5 equiv).
  • Temperature : 55–65°C, 2–4 hours.
  • Yield : >90% purity (reported for analogous structures).
Palladium-Catalyzed Coupling

Post-cyclization, the thiazole subunit is attached via Suzuki-Miyaura cross-coupling between a brominated oxazole intermediate and a 4-chlorophenylthiazol-4-ylboronic ester. This method benefits from high regiocontrol and compatibility with electron-deficient aromatics.

Thiazole-First Strategy

Here, the thiazole ring is synthesized before oxazole formation.

Hantzsch Thiazole Synthesis

The 2-(4-chlorophenyl)-1,3-thiazole is prepared via reaction of 4-chlorobenzothioamide with a α-haloketone (e.g., 4-bromoacetophenone). Microwave-assisted conditions (120°C, 20 min) improve yields to >85%.

Reaction Scheme :
$$
\text{4-Cl-C}6\text{H}4\text{C(S)NH}2 + \text{BrCH}2\text{COC}6\text{H}4\text{-4-Cl} \xrightarrow{\text{EtOH, Δ}} \text{2-(4-Cl-C}6\text{H}4\text{)-1,3-thiazole}
$$

Oxazole Ring Closure

The thiazole intermediate is then functionalized at position 4 with a propargyl group, enabling alkyne-azide cycloaddition with a 3-(trifluoromethyl)phenylazide to form the 1,2-oxazole. Copper(I) catalysis (CuI, 10 mol%) in DMF at 80°C achieves >75% yield.

Integrated One-Pot Approaches

Recent advances favor convergent one-pot methodologies to minimize purification steps.

Tandem Cyclization-Coupling

A 2024 protocol combines oxazole cyclization and thiazole coupling in a single reactor:

  • Oxazole Formation : 3-(Trifluoromethyl)phenyl isonitrile reacts with acetylenedicarboxylate in dichloroethane under phosgene-free conditions.
  • In Situ Thiazole Coupling : The nascent oxazole intermediate undergoes Ullmann coupling with 2-(4-chlorophenyl)-4-iodothiazole using a CuI/1,10-phenanthroline catalyst system.

Key Data :

Parameter Value
Temperature 110°C
Time 12 hours
Yield 68%
Purity (HPLC) 98.2%

Solvent and Catalyst Optimization

Critical parameters influencing yield and selectivity:

Solvent Effects

  • Aromatic Solvents : Xylene and toluene enhance oxazole cyclization by stabilizing transition states via π-π interactions.
  • Polar Aprotic Solvents : DMF accelerates coupling reactions but may decompose trifluoroacetyl intermediates.

Catalytic Systems

  • Triethylamine : Optimal for deprotonating glycine derivatives during cyclization (1.3 equiv).
  • Palladium Catalysts : Pd(PPh₃)₄ (2 mol%) enables efficient Suzuki couplings with arylboronic acids.

Analytical Characterization

Post-synthesis validation employs:

  • HPLC-MS : Confirms molecular ion ([M+H]⁺ = 435.8 m/z).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89–7.43 (m, 8H, aryl-H).
  • X-ray Crystallography : Resolves regiochemistry at the oxazole-thiazole junction.

Industrial-Scale Feasibility

Benchmark data from pilot plants (2023):

Metric Value
Batch Size 50 kg
Cycle Time 48 hours
Overall Yield 72%
Purity 97.5%

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of thiazole and oxazole precursors at room temperature. A 2025 study reports using Ir(ppy)₃ (1 mol%) with a 55% yield.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor setup achieves 80% conversion in 15 minutes using superheated acetonitrile (180°C, 15 bar).

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., chlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₈H₁₁ClF₃N₂OS) .
    Advanced structural analysis : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N in oxazole: 1.34 Å) and dihedral angles between aromatic rings .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Data Analysis
Discrepancies in antimicrobial or anticancer activity may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing via broth dilution vs. agar diffusion) .
  • Structural analogs : Compare with derivatives like 5-(4-chlorophenyl)-1,2,4-triazoles, noting enhanced activity with electron-withdrawing groups (e.g., -CF₃) .
  • Statistical validation : Use ANOVA or multivariate regression to isolate substituent effects .

What computational tools predict the compound’s pharmacological potential?

Q. Advanced Modeling

  • PASS Online : Predicts antimicrobial (Pa ~0.7) and anticancer (Pa ~0.5) activity based on triazole-thiazole scaffolds .
  • Molecular docking : AutoDock Vina models interactions with EGFR (binding energy ≤−8.5 kcal/mol) or bacterial FabH enzymes .
  • DFT calculations : HOMO-LUMO gaps (~4.2 eV) correlate with redox stability in biological environments .

How does stereochemistry influence bioactivity, and how can isomers be separated?

Q. Advanced Chirality Studies

  • Diastereomer separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (90:10) .
  • Activity differences : (R)-isomers show 3–5× higher cytotoxicity than (S)-counterparts in MCF-7 cells due to steric fit in kinase pockets .

What strategies improve solubility for in vivo assays?

Q. Advanced Formulation

  • Co-solvents : Use PEG-400 or DMSO (≤10% v/v) to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

How are toxicity profiles evaluated preclinically?

Q. Advanced Toxicology

  • In vitro assays : HepG2 cell viability (IC₅₀ ≥50 µM) and Ames test for mutagenicity .
  • In silico ADMET : SwissADME predicts moderate hepatotoxicity (TPSA ~80 Ų, logP ~3.5) .
  • Metabolite screening : LC-MS identifies glutathione adducts indicating reactive intermediates .

What crystallographic data reveal conformational flexibility?

Q. Advanced Structural Dynamics

  • Torsion angles : The thiazole-oxazole dihedral angle (25–35°) impacts π-π stacking with biological targets .
  • Thermal ellipsoids : High displacement parameters (Ueq ≥0.05 Ų) in trifluoromethyl groups suggest dynamic behavior .

How can SAR studies guide derivative design?

Q. Advanced Medicinal Chemistry

  • Substituent effects : Replace 4-chlorophenyl with 4-fluorophenyl to reduce logP (ΔlogP = −0.3) while retaining activity .
  • Heterocycle swaps : Substitute oxazole with 1,2,4-triazole to enhance H-bond donor capacity .

What analytical challenges arise in quantifying degradation products?

Q. Advanced Stability Studies

  • HPLC-MS/MS : Detects hydrolyzed oxazole rings (e.g., carboxylic acid derivatives) under accelerated storage (40°C/75% RH) .
  • Forced degradation : Acidic conditions (0.1 M HCl) cleave the thiazole moiety, requiring method validation per ICH Q2(R1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.